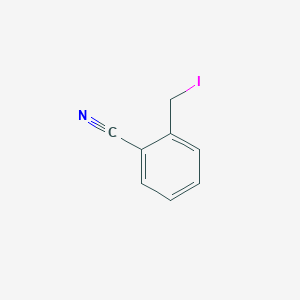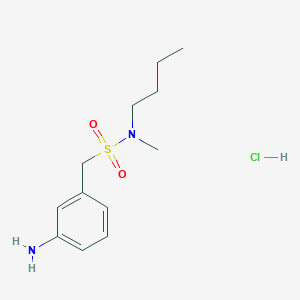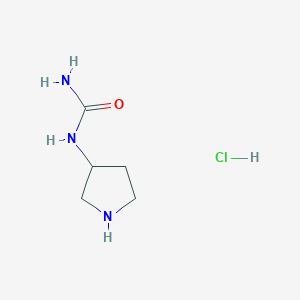
2-(Iodomethyl)benzonitrile
Overview
Description
2-(Iodomethyl)benzonitrile is an organic compound with the molecular formula C₈H₆IN It is a derivative of benzonitrile, where an iodine atom is attached to the methyl group on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Iodomethyl)benzonitrile can be synthesized through several methods. One common approach involves the reaction of benzonitrile with iodomethane in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.
Another method involves the use of a palladium-catalyzed coupling reaction between benzonitrile and iodomethane. This method requires a palladium catalyst, a ligand, and a base, and it is carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using similar methods as described above. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Industrial processes may also incorporate additional steps for purification and quality control to ensure the compound meets specific standards.
Chemical Reactions Analysis
Types of Reactions
2-(Iodomethyl)benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid or other oxidized derivatives.
Reduction Reactions: The nitrile group can be reduced to form primary amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. These reactions typically occur in polar solvents such as dimethylformamide or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly used.
Major Products Formed
Substitution Reactions: Products include azides, thiocyanates, and substituted amines.
Oxidation Reactions: Products include carboxylic acids and aldehydes.
Reduction Reactions: The primary product is a primary amine.
Scientific Research Applications
2-(Iodomethyl)benzonitrile has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential in drug development, particularly as a building block for pharmaceuticals.
Material Science: It is used in the synthesis of polymers and other materials with specific properties.
Biological Studies: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 2-(Iodomethyl)benzonitrile depends on the specific reaction or application. In substitution reactions, the iodine atom is displaced by a nucleophile, forming a new bond. In oxidation and reduction reactions, the compound undergoes changes in oxidation state, leading to the formation of new functional groups.
Comparison with Similar Compounds
2-(Iodomethyl)benzonitrile can be compared to other similar compounds such as:
Benzonitrile: Lacks the iodomethyl group, making it less reactive in certain substitution reactions.
2-(Bromomethyl)benzonitrile: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and reaction conditions.
2-(Chloromethyl)benzonitrile: Contains a chlorine atom, which also affects its reactivity compared to the iodine derivative.
The uniqueness of this compound lies in its reactivity due to the presence of the iodine atom, which is a good leaving group in substitution reactions, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
2-(iodomethyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6IN/c9-5-7-3-1-2-4-8(7)6-10/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVAOJCUUEIWNIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CI)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-ethyl-2-(methylsulfanyl)-1H-imidazo[4,5-c]pyridine](/img/structure/B1376629.png)




![[1-(Prop-2-yn-1-yl)cyclobutyl]methanol](/img/structure/B1376638.png)


![Bicyclo[2.2.1]heptan-1-ylmethanamine hydrochloride](/img/structure/B1376642.png)


![2-amino-N-[1-(pyridin-3-yl)ethyl]hexanamide hydrochloride](/img/structure/B1376645.png)


